molecular formula C15H9F3N4O2 B2807921 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine CAS No. 153436-73-8

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

Cat. No. B2807921
M. Wt: 334.258
InChI Key: FKOOZPWZRRDRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” is a chemical compound with the molecular formula C15H9F3N4O2 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of quinazoline derivatives, including “6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine”, has been a topic of interest due to their significant biological activities . The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of “6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . The quinazoline core is substituted at position 4 by an amine group and at position 6 by a nitro group. The quinazoline core is also substituted at position 2 by a phenyl ring, which is further substituted at position 3 by a trifluoromethyl group .


Physical And Chemical Properties Analysis

“6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” has a molecular weight of 334.25 . It has a melting point of 203-205 °C and a predicted boiling point of 450.5±45.0 °C . The compound has a predicted density of 1.509±0.06 g/cm3 and a predicted pKa of 5.25±0.50 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Solid-Phase Synthesis : A traceless solid-phase synthesis route for 1,4-disubstituted-6-nitro-3,4-dihydro-1H-quinazolin-2-ones is developed, utilizing N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid tethered to Rink resin (Wang, Dixon, Kurth, & Lam, 2005).
  • Synthesis of Quinazolin-4(3H)-imines : A single-step synthesis method for 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines is developed using simple carbonyl compounds, primary amines or amino acid methyl esters (Erba, Pocar, & Trimarco, 2005).

Biological and Medical Applications

  • Biological Activities : N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a related compound, exhibits significant biological activities in medicine (Ouyang et al., 2016).
  • Antiplasmodial Properties : Quinazoline derivatives, including those structurally similar to 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, display significant antiplasmodial activity against Plasmodium falciparum strains (Kabri et al., 2010).

Industrial Applications

  • Dyeing Applications : Quinazolinone derivatives are used in the synthesis of acid quinazolinone dyes, demonstrating application in dyeing silk, wool, and cotton fibers with good fastness properties (Parekh, Lokh, & Wala, 2012).

Advanced Chemical Transformations

  • Catalytic Synthesis : Copper-catalyzed reactions of aniline-derived benzamidines are used for the novel synthesis of quinazoline derivatives, showcasing advanced methodologies in chemical synthesis (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).

Future Directions

The future directions for the research and development of “6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine” and related quinazoline derivatives could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in various fields such as medicine, biology, and pesticides .

properties

IUPAC Name

6-nitro-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)9-2-1-3-10(6-9)21-14-12-7-11(22(23)24)4-5-13(12)19-8-20-14/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOOZPWZRRDRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

Citations

For This Compound
4
Citations
Y Kabri, N Azas, A Dumetre, S Hutter, M Laget… - European journal of …, 2010 - Elsevier
The multistep synthesis of new quinazoline-derived molecules and their in vitro antiplasmodial evaluation on the W2 chloroquino-resistant Plasmodium falciparum strain is described …
Number of citations: 122 www.sciencedirect.com
J Hu, Y Zhang, L Dong, Z Wang, L Chen… - Chemical Biology & …, 2015 - Wiley Online Library
Quinazoline has been reported to exhibit multiple bioactivities. The aim of this study was to discover new quinazoline derivatives with preventive effect on lipopolysaccharide‐induced …
Number of citations: 57 onlinelibrary.wiley.com
MK Krapf, J Gallus, V Namasivayam… - Journal of Medicinal …, 2018 - ACS Publications
Several members of the ABC transporter superfamily play a decisive role in the development of multidrug resistance (MDR) in cancer. One of these MDR associated efflux transporters …
Number of citations: 40 pubs.acs.org
S Madapa, Z Tusi, A Mishra, K Srivastava… - Bioorganic & medicinal …, 2009 - Elsevier
Synthesis of new 6-ureido-4-anilinoquinazolines have been accomplished and their in vitro antimalarial activity against chloroquine-sensitive P. falciparum have been examined. Out of …
Number of citations: 117 www.sciencedirect.com

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